Cas no 1877891-49-0 (benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate)

benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate
- EN300-7338200
- 1877891-49-0
-
- Inchi: 1S/C14H18N2O3/c1-18-11-10-16(9-5-8-15)14(17)19-12-13-6-3-2-4-7-13/h2-4,6-7H,5,9-12H2,1H3
- InChI Key: DNVRUFAERQYIDU-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N(CCC#N)CCOC)=O
Computed Properties
- Exact Mass: 262.13174244g/mol
- Monoisotopic Mass: 262.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.6Ų
- XLogP3: 1.2
benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7338200-0.25g |
benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate |
1877891-49-0 | 0.25g |
$1117.0 | 2023-05-25 | ||
Enamine | EN300-7338200-0.1g |
benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate |
1877891-49-0 | 0.1g |
$1068.0 | 2023-05-25 | ||
Enamine | EN300-7338200-0.5g |
benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate |
1877891-49-0 | 0.5g |
$1165.0 | 2023-05-25 | ||
Enamine | EN300-7338200-1.0g |
benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate |
1877891-49-0 | 1g |
$1214.0 | 2023-05-25 | ||
Enamine | EN300-7338200-10.0g |
benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate |
1877891-49-0 | 10g |
$5221.0 | 2023-05-25 | ||
Enamine | EN300-7338200-0.05g |
benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate |
1877891-49-0 | 0.05g |
$1020.0 | 2023-05-25 | ||
Enamine | EN300-7338200-2.5g |
benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate |
1877891-49-0 | 2.5g |
$2379.0 | 2023-05-25 | ||
Enamine | EN300-7338200-5.0g |
benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate |
1877891-49-0 | 5g |
$3520.0 | 2023-05-25 |
benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate Related Literature
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
Additional information on benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate
Recent Advances in the Study of Benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate (CAS: 1877891-49-0)
In recent years, the compound benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate (CAS: 1877891-49-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate structure with cyanoethyl and methoxyethyl substituents, has shown promising potential in various applications, including drug synthesis and biochemical studies. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.
The synthesis of benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic methods to enhance the efficiency of the reaction. The compound's structural features, including the carbamate linkage and the presence of cyano and methoxy groups, make it a versatile intermediate in the synthesis of more complex molecules. Recent publications have detailed its use in the preparation of novel bioactive compounds, particularly in the development of enzyme inhibitors and receptor modulators.
Biological evaluations of benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate have revealed its potential as a scaffold for drug discovery. In vitro studies have demonstrated its ability to interact with specific enzymes and receptors, suggesting possible applications in the treatment of neurological disorders and metabolic diseases. For instance, preliminary data indicate that derivatives of this compound exhibit inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, its role in modulating neurotransmitter systems has been explored, with promising results in preclinical models of neurodegenerative diseases.
Recent advancements in analytical techniques have also facilitated a deeper understanding of the compound's pharmacokinetic properties. Studies utilizing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have provided insights into its stability, metabolism, and distribution in biological systems. These findings are critical for the development of formulations that optimize bioavailability and minimize potential side effects. Furthermore, computational modeling has been employed to predict the compound's interactions with biological targets, aiding in the design of more potent and selective derivatives.
In conclusion, benzyl N-(2-cyanoethyl)-N-(2-methoxyethyl)carbamate (CAS: 1877891-49-0) represents a promising candidate for further investigation in the field of chemical biology and pharmaceutical research. Its unique structural properties, combined with its demonstrated biological activity, make it a valuable tool for drug discovery and development. Ongoing research aims to explore its full therapeutic potential, with a focus on optimizing its pharmacological profile and expanding its applications in medicine. As new findings emerge, this compound is expected to play an increasingly important role in addressing unmet medical needs.
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